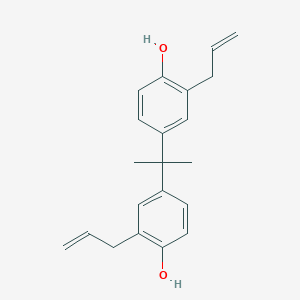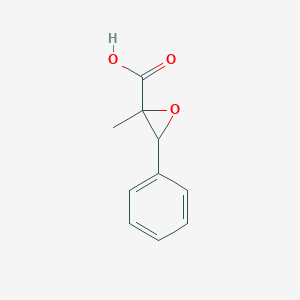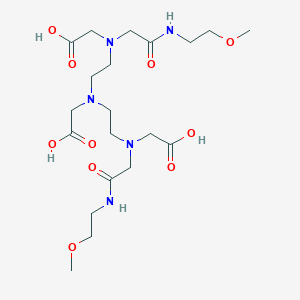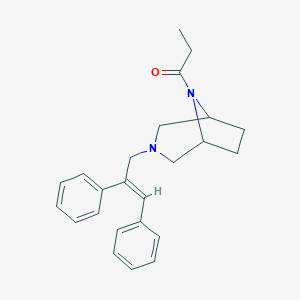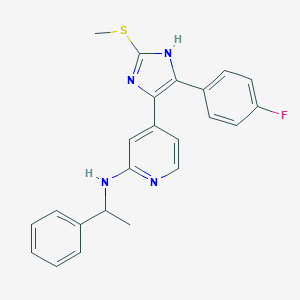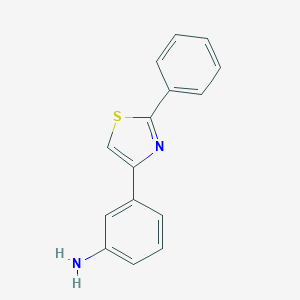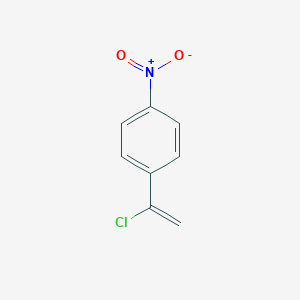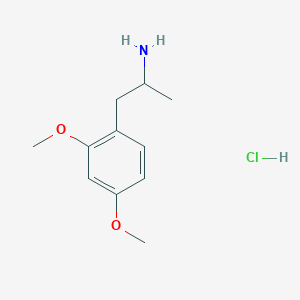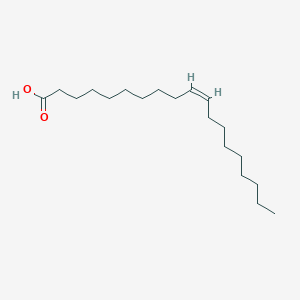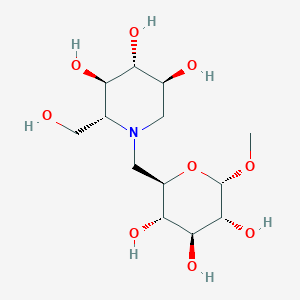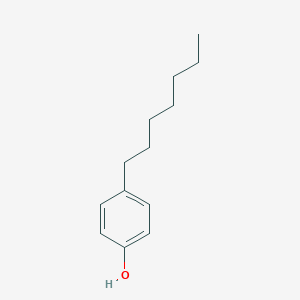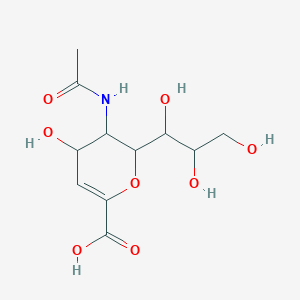
2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid
Overview
Description
2-Deoxy-2,3-didehydro-N-acetylneuraminic acid, commonly known as DANA, is a sialidase inhibitor. It was the first compound identified to inhibit the activity of sialidase enzymes, which are crucial for the proliferation of influenza viruses. DANA is derived from sialic acid and plays a significant role in antiviral research, particularly in the development of treatments for influenza.
Mechanism of Action
Target of Action
The primary target of 2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid, also known as Neu5Ac2en, is neuraminidase . Neuraminidase is an enzyme that plays a crucial role in the cleavage of sialic acid residues from glycoconjugates, a process that is essential for the life cycle of many pathogens, including influenza viruses .
Mode of Action
Neu5Ac2en acts as a potent inhibitor of neuraminidase . It shows inhibitory activities against human neuraminidase enzymes with IC50 values of 143, 43, 61, and 74 μM for NEU1, NEU2, NEU3, and NEU4, respectively . It is believed to act by binding to the catalytic site of neuraminidase as a transition state analog .
Biochemical Pathways
By inhibiting neuraminidase, Neu5Ac2en disrupts the sialylation-desialylation cycles that are critical for the life cycle of many pathogens . This disruption can prevent the release of progeny viruses from infected cells, thereby halting the spread of infection .
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in the body .
Result of Action
The inhibition of neuraminidase by Neu5Ac2en can lead to the attenuation of infections caused by neuraminidase-dependent pathogens . For example, it has been shown to have anti-influenza virus activity .
Action Environment
The action, efficacy, and stability of Neu5Ac2en can be influenced by various environmental factors. For instance, its solubility and stability might be affected by the pH and temperature of its environment . .
Biochemical Analysis
Biochemical Properties
2-Deoxy-2,3-dehydro-n-acetyl-neuraminic acid plays a crucial role in biochemical reactions by inhibiting neuraminidase enzymes. These enzymes, including NEU1, NEU2, NEU3, and NEU4, are responsible for the hydrolysis of sialic acids from glycoproteins and glycolipids. The inhibition of these enzymes by this compound prevents the release of sialic acids, thereby affecting various cellular processes. The compound interacts with the active site of neuraminidase enzymes, forming a stable complex that inhibits their activity .
Cellular Effects
This compound influences various types of cells and cellular processes. By inhibiting neuraminidase activity, it affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of neuraminidase can lead to the accumulation of sialic acids on the cell surface, which can alter cell-cell interactions and signal transduction pathways. Additionally, this compound has been shown to modulate insulin secretion in pancreatic cells by affecting sialidase activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of neuraminidase enzymes. This binding inhibits the enzymatic activity by preventing the cleavage of sialic acids from glycoproteins and glycolipids. The compound acts as a transition state analog, mimicking the natural substrate of neuraminidase and forming a stable complex with the enzyme. This inhibition can lead to changes in gene expression and cellular functions, as the removal of sialic acids is a critical step in various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over prolonged periods due to degradation. Long-term studies have shown that the inhibition of neuraminidase by this compound can lead to sustained changes in cellular function, including reduced viral replication and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits neuraminidase activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies in animal models have shown that the compound can reduce viral replication and alleviate symptoms of viral infections at therapeutic doses .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of sialic acids. It interacts with neuraminidase enzymes, inhibiting their activity and preventing the cleavage of sialic acids from glycoproteins and glycolipids. This inhibition can affect metabolic flux and the levels of various metabolites, as sialic acids play a critical role in cellular metabolism and signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its inhibitory effects on neuraminidase enzymes. The distribution of the compound can influence its overall efficacy and impact on cellular functions .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interactions with neuraminidase enzymes and other cellular components. The compound is directed to specific compartments, such as lysosomes and the cell membrane, where it can inhibit neuraminidase activity. Post-translational modifications and targeting signals play a role in the precise localization of the compound, affecting its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
DANA is synthesized through the dehydration of the C2 hydroxyl group of sialic acid. The process involves the removal of a water molecule from the sialic acid structure, resulting in the formation of DANA. The replacement of the hydroxyl group at the C4 position with an amino group significantly increases the binding affinity of the compound, leading to the creation of 4-amino-DANA, a more potent inhibitor .
Industrial Production Methods
Industrial production of DANA involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated liquid handlers for precise addition of reagents and control of reaction conditions. The synthesized compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
DANA undergoes various chemical reactions, including:
Oxidation: DANA can be oxidized to form different derivatives with altered binding affinities.
Reduction: Reduction reactions can modify the functional groups on DANA, potentially enhancing its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the reactions involving DANA include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various DANA derivatives with enhanced binding affinities and inhibitory activities.
Scientific Research Applications
DANA has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sialidase inhibition and designing new inhibitors.
Biology: Helps in understanding the role of sialidase enzymes in viral infections and cellular processes.
Medicine: Serves as a basis for developing antiviral drugs, particularly for treating influenza.
Industry: Utilized in the production of antiviral agents and in research for developing new therapeutic compounds
Comparison with Similar Compounds
Similar Compounds
Zanamivir: Another sialidase inhibitor used as an antiviral drug.
Oseltamivir: A widely used antiviral drug that inhibits sialidase activity.
Peramivir: A sialidase inhibitor used for treating influenza.
Uniqueness of DANA
DANA is unique due to its pan-selective inhibition of all human neuraminidase isoenzymes, making it a versatile compound for studying sialidase inhibition. Its structure allows for various modifications, leading to the development of more potent derivatives .
Properties
IUPAC Name |
3-acetamido-4-hydroxy-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO8/c1-4(14)12-8-5(15)2-7(11(18)19)20-10(8)9(17)6(16)3-13/h2,5-6,8-10,13,15-17H,3H2,1H3,(H,12,14)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINJZWSZQKHCIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24967-27-9 | |
| Record name | N-acetyl-2,3-didehydro-2-deoxyneuraminic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DANA acts as a potent competitive inhibitor of neuraminidase, an enzyme that cleaves terminal sialic acid residues from glycoproteins and glycolipids. [, , ] By binding to the enzyme's active site, DANA prevents the natural substrate, sialic acid, from binding and being cleaved. [, ] This inhibition disrupts various biological processes that rely on neuraminidase activity, such as viral replication, bacterial adhesion, and cellular signaling. [, , ] Notably, DANA's inhibitory action on influenza neuraminidase makes it a crucial compound for developing anti-influenza drugs. []
ANone: While the provided research papers focus on the biological activity and applications of DANA, they do not delve into detailed spectroscopic data. For comprehensive structural characterization, further investigation into analytical chemistry resources is recommended.
A: DANA serves as a valuable tool in studying neuraminidase activity and exploring its role in various biological processes. [] Researchers have employed DANA to investigate the mechanisms of influenza virus infection, [] the role of sialic acids in cell signaling, [] and the potential of neuraminidase inhibitors as therapeutic agents. [] Its use in enzyme inhibition assays provides valuable insights into the binding kinetics of neuraminidase inhibitors and the emergence of drug resistance. []
A: Yes, the development of potent influenza neuraminidase inhibitors like zanamivir and oseltamivir stemmed from SAR studies based on DANA. [] These studies revealed that modifications to the DANA structure could significantly enhance its binding affinity to neuraminidase and improve its pharmacological properties. [] For example, the addition of specific side chains to the DANA scaffold led to the development of inhibitors with increased potency and prolonged duration of action. []
A: While the provided texts don't offer a direct comparison of DANA's efficacy to other inhibitors, they highlight its role as a foundational compound for developing more potent analogs like zanamivir. [] These next-generation inhibitors, designed based on DANA's structure and binding properties, have demonstrated significant antiviral efficacy against influenza virus in both laboratory settings and animal models. []
A: Yes, the emergence of influenza virus strains resistant to neuraminidase inhibitors, including DANA analogs, is a concern. [] These resistant strains often harbor mutations in the neuraminidase gene, leading to structural changes in the enzyme's active site. [] These mutations can reduce the binding affinity of inhibitors, rendering them less effective in blocking viral replication.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


